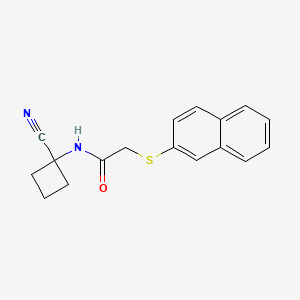

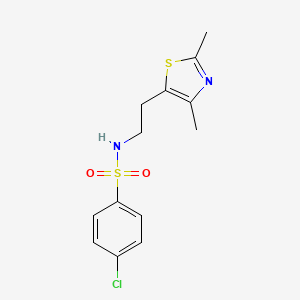

![molecular formula C15H10F6N2O B2479739 1,3-Bis[4-(trifluoromethyl)phenyl]urea CAS No. 1960-88-9](/img/structure/B2479739.png)

1,3-Bis[4-(trifluoromethyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Bis[4-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C15H10F6N2O. It has an average mass of 348.243 Da and a monoisotopic mass of 348.069733 Da .

Molecular Structure Analysis

The molecular structure of 1,3-Bis[4-(trifluoromethyl)phenyl]urea consists of two phenyl rings, each substituted with a trifluoromethyl group, connected by a urea group .Physical And Chemical Properties Analysis

1,3-Bis[4-(trifluoromethyl)phenyl]urea has a boiling point of 287.1±40.0 C at 760 mmHg and a melting point of 209-210 C . It is a solid at room temperature .Applications De Recherche Scientifique

- Supramolecular Chemistry A key application of bis-urea compounds, including structures similar to 1,3-Bis[4-(trifluoromethyl)phenyl]urea, lies in the formation of supramolecular assemblies. These assemblies result from non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Researchers explore these compounds for their ability to self-assemble into functional materials, such as host-guest complexes and molecular recognition systems.

- The diphenylurea compound NS1643 (1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea) has been developed and tested for its impact on hERG channels. In Xenopus laevis oocytes, NS1643 increases both steady-state and tail current at various voltages. Understanding the modulation of hERG channels is crucial due to their role in cardiac repolarization and drug-induced arrhythmias .

- In 2020, clinical trials began for a new sEH inhibitor containing a 4-(trifluoromethoxy)phenyl fragment. This compound, (S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N’-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026) , aims to modulate the activity of sEH. sEH plays a role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular regulation and inflammation .

- Bis-urea derivatives have been explored as ligands in transition metal-catalyzed reactions. Their unique structural features allow for coordination with metal centers, leading to interesting reactivity patterns. Researchers investigate their use in asymmetric catalysis, cross-coupling reactions, and other transformations .

- Bis-urea compounds, including 1,3-Bis[4-(trifluoromethyl)phenyl]urea, serve as model systems for studying crystal packing and polymorphism. By altering substituents or crystal growth conditions, researchers can explore different crystal forms and understand their impact on material properties .

- The trifluoromethyl groups in 1,3-Bis[4-(trifluoromethyl)phenyl]urea contribute to its lipophilicity and reactivity. Such fluorinated building blocks are valuable in medicinal chemistry, agrochemicals, and materials science. Researchers use them to introduce fluorine atoms into target molecules, enhancing their properties .

Activation of Human Ether-a-go-go-Related Gene (hERG) Potassium Channels

Inhibition of Soluble Epoxide Hydrolase (sEH)

Organic Synthesis and Catalysis

Crystal Engineering and Polymorphism Studies

Fluorine-Containing Building Blocks

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with human erg (herg) channels .

Mode of Action

It’s known that urea derivatives can activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding .

Result of Action

A similar compound, 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (ns1643), has been shown to increase the activity of herg channels expressed heterologously .

Propriétés

IUPAC Name |

1,3-bis[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6N2O/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXQIAHZLFTVJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[4-(trifluoromethyl)phenyl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

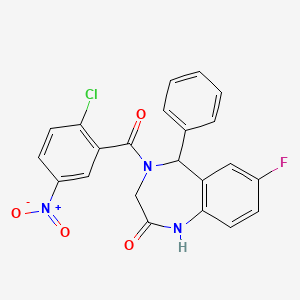

![3'-(3-Chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2479658.png)

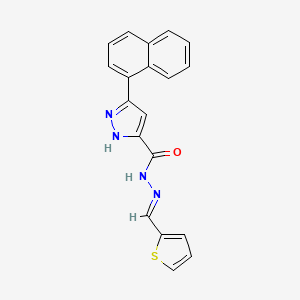

![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)

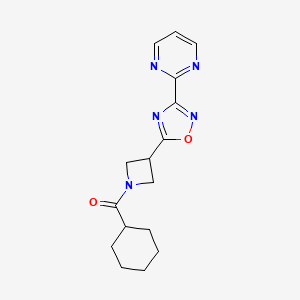

![N-(3-chloro-4-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2479667.png)

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B2479668.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)